molecular formula C18H14BrN3O3 B2762176 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one CAS No. 899726-30-8

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2762176
CAS No.: 899726-30-8
M. Wt: 400.232
InChI Key: LSSCKTCFYGDLOP-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one is a complex organic compound that features a unique combination of benzodioxole, bromophenyl, and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.

    Bromination of Phenyl Ring: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyrazinone Formation: The pyrazinone ring is formed through cyclization reactions involving appropriate precursors such as hydrazine and diketones.

    Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl intermediates with the pyrazinone ring using amide bond formation techniques, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide

Uniqueness

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-13-2-4-14(5-3-13)22-8-7-20-17(18(22)23)21-10-12-1-6-15-16(9-12)25-11-24-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCKTCFYGDLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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